Trimethylpsoralen

描述

Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.

Trioxsalen is a Psoralen.

Trioxsalen has been reported in Apium graveolens with data available.

TRIOXSALEN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1964 and is indicated for psoriasis.

Pigmenting photosensitizing agent obtained from several plants, mainly Psoralea corylifolia. It is administered either topically or orally in conjunction with ultraviolet light in the treatment of vitiligo.

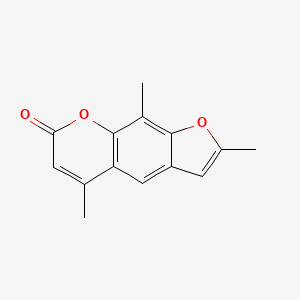

Structure

3D Structure

属性

IUPAC Name |

2,5,9-trimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHHVULEAZTJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023716 | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3902-71-4 | |

| Record name | Trimethylpsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxsalen [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioxysalen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trimethylpsoralen on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5',8-trimethylpsoralen (TMP), a member of the psoralen (B192213) family of furocoumarins, is a potent DNA modifying agent utilized in therapeutic applications such as PUVA (Psoralen + UVA) therapy. Its mechanism of action is a multi-step process initiated by non-covalent intercalation into the DNA double helix, followed by UVA light-induced covalent bond formation with pyrimidine (B1678525) bases, primarily thymine. This photoreaction leads to the formation of monoadducts and interstrand cross-links (ICLs), which are the primary lesions responsible for the biological effects of TMP, including inhibition of DNA replication and transcription, and ultimately, induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of trimethylpsoralen with DNA, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: From Intercalation to Covalent Adducts

The interaction of this compound with DNA is a sequential process that can be divided into two main stages: a "dark" phase involving non-covalent binding and a "light" phase where covalent adducts are formed upon UVA irradiation.

Step 1: Intercalation into the DNA Double Helix (The "Dark" Phase)

In the absence of light, the planar tricyclic structure of this compound allows it to intercalate into the DNA double helix, positioning itself between adjacent base pairs.[1] This non-covalent interaction is a prerequisite for the subsequent photoreactions.[2] The binding affinity of psoralens to DNA is influenced by the ionic environment and the specific psoralen derivative.[1] For this compound, this binding is characterized by a high affinity.

dot

References

Trimethylpsoralen: A Technical Guide to Its Photochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5',8-trimethylpsoralen (TMP), a synthetic furocoumarin, is a potent photosensitizing agent used in PUVA (Psoralen + UVA) therapy for skin disorders like vitiligo and psoriasis.[1][2] Its therapeutic efficacy is rooted in its photochemical properties, specifically its ability to form covalent adducts with DNA upon activation by UVA radiation. This guide provides an in-depth analysis of the core photochemical characteristics of TMP, including its photophysical properties, photoreaction mechanisms with DNA, and the subsequent biological signaling pathways it triggers. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in photobiology, dermatology, and drug development.

Photophysical Properties

The photochemical activity of trimethylpsoralen is initiated by the absorption of ultraviolet A (UVA) radiation, typically in the range of 320-400 nm.[3][4] This absorption elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[5][6] The triplet state is the primary reactive species responsible for the subsequent photochemical reactions with biological substrates like DNA.[5][6]

Key photophysical parameters of this compound are summarized below. The peak photosensitivity for TMP has been identified at 335 nm.[7]

| Property | Value | Conditions | Reference |

| UV Absorption Maximum (λmax) | ~320-335 nm | Varies by solvent | [7] |

| Molar Absorptivity (ε) | 5,000–15,000 M⁻¹cm⁻¹ | In the lower UVA range | [3] |

| Fluorescence Excitation Maxima | 255 nm, 330 nm | --- | [8] |

| Monoadduct Formation Quantum Yield | ~0.4 | With thymine (B56734) | [9] |

Photochemical Reactions with DNA

The primary mechanism of TMP's biological action involves a series of photochemical reactions with DNA. This process is sequential and dependent on UVA irradiation.

Step 1: Intercalation Prior to photoactivation, the planar, tricyclic structure of TMP allows it to intercalate between the base pairs of the DNA double helix.[3][10] This non-covalent "dark binding" is a prerequisite for the subsequent photoreactions and shows a preference for 5'-TpA sequences.[11][12]

Step 2: Monoadduct Formation Upon absorption of a UVA photon, the intercalated TMP in its excited triplet state undergoes a [2+2] cycloaddition reaction with an adjacent pyrimidine (B1678525) base, most commonly thymine.[3][13] This reaction forms a covalent cyclobutane (B1203170) ring, creating a monoadduct.[13] The primary reaction occurs between the 4',5' double bond of the psoralen's furan (B31954) ring and the 5,6 double bond of a thymine.[3][13]

Step 3: Interstrand Cross-Link (ICL) Formation A furan-side monoadduct can absorb a second UVA photon, activating the psoralen's 3,4-pyrone double bond. If positioned correctly, this can react with a thymine on the opposite DNA strand, forming a second cyclobutane ring.[13] This creates a highly cytotoxic DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA helix.[10] ICLs are the principal lesions responsible for the antiproliferative effects of PUVA therapy.[10]

Biological Consequences and Signaling Pathways

The formation of TMP-DNA adducts, particularly ICLs, presents a significant block to essential cellular processes like DNA replication and transcription.[10][14] This triggers a cascade of cellular responses, ultimately leading to the therapeutic effects of PUVA.

-

Cell Cycle Arrest and Apoptosis: The presence of ICLs can halt the cell cycle, preventing proliferation of hyperproliferative cells, such as keratinocytes in psoriasis.[1][10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][15] This is a key mechanism for eliminating pathogenic T-lymphocytes in the skin.[15]

-

DNA Repair Pathways: Cells possess complex DNA repair mechanisms to deal with ICLs, such as the Fanconi anemia (FA) pathway and nucleotide excision repair (NER). The activation of these pathways is a critical determinant of cell fate following PUVA treatment.

-

p53 Induction: The DNA damage caused by PUVA treatment is a potent activator of the p53 tumor suppressor protein.[10] Activated p53 can induce cell cycle arrest or apoptosis, contributing to the therapy's antiproliferative effects.[10]

Experimental Protocols

Protocol: Analysis of TMP Photobinding to DNA

This protocol outlines a general method for irradiating a DNA sample in the presence of TMP and analyzing the formation of photoadducts.

1. Materials:

-

4,5',8-trimethylpsoralen (TMP) stock solution (e.g., in DMSO or ethanol).

-

Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence).

-

Reaction Buffer (e.g., Tris-EDTA buffer, pH 7.4).

-

UVA light source with a defined wavelength output (e.g., 365 nm).

-

Quartz cuvettes or microplates.

-

Analytical equipment (e.g., HPLC, gel electrophoresis system, spectrophotometer).

2. Procedure:

-

Reaction Setup: Prepare the reaction mixture in a quartz cuvette by combining the DNA solution, TMP stock solution, and reaction buffer to the desired final concentrations. An example mixture might contain 10 µg/mL DNA and 1 µg/mL TMP. Keep the mixture in the dark to prevent premature photoreactions.

-

Incubation (Dark Binding): Incubate the mixture at room temperature for a set period (e.g., 10-15 minutes) to allow for the intercalation of TMP into the DNA helix.

-

UVA Irradiation: Expose the sample to a calibrated UVA light source for a specific duration or dose (e.g., 30 kJ/m²).[10] The sample should be kept at a constant temperature (e.g., on ice) to minimize heat-related damage. A control sample should be kept in the dark.

-

Adduct Analysis:

-

Spectrophotometry: Measure the UV-Vis absorption spectrum of the sample before and after irradiation. The formation of photoadducts causes characteristic changes in the spectrum.[3]

-

Gel Electrophoresis: To detect interstrand cross-links, the DNA can be denatured (e.g., with alkali or heat) and run on a denaturing agarose (B213101) or polyacrylamide gel. Uncross-linked DNA will run as single strands, while cross-linked DNA will remain double-stranded and migrate more slowly.[16]

-

HPLC Analysis: For detailed quantification of monoadducts and cross-links, the DNA can be enzymatically digested to nucleosides, and the resulting adducts can be separated and quantified using High-Performance Liquid Chromatography (HPLC).[17]

-

Conclusion

The photochemical properties of 4,5',8-trimethylpsoralen are central to its therapeutic utility. Its ability to absorb UVA light, transition to a reactive triplet state, and subsequently form covalent monoadducts and interstrand cross-links with DNA underpins its potent antiproliferative and apoptotic effects. A thorough understanding of these photophysical and photochemical processes, along with the cellular responses they elicit, is critical for optimizing existing photochemotherapies and developing novel photosensitizing drugs for a range of clinical applications.

References

- 1. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochemical inactivation of DNA and RNA viruses by psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action spectra of topical psoralens: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vs1969r.narod.ru [vs1969r.narod.ru]

- 9. Buy Trioxsalen | 3902-71-4 | >98% [smolecule.com]

- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure of the DNA interstrand cross-link of 4,5',8-trimethylpsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylpsoralen Intercalation and Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5',8-trimethylpsoralen (TMP), a member of the psoralen (B192213) family of furocoumarins, is a potent photosensitizing agent with significant applications in both biomedical research and clinical therapy.[1] Derived from plants, these tricyclic compounds exhibit the ability to intercalate into DNA and, upon activation by long-wave ultraviolet (UVA) light, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine.[2][3] This process of intercalation and subsequent photo-induced cross-linking is the foundation of its biological activity, leading to the inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the trimethylpsoralen intercalation and cross-linking process, including its mechanism of action, detailed experimental protocols, quantitative data, and the cellular signaling pathways it impacts.

Mechanism of Action: Intercalation and Photoreaction

The biological effects of this compound are initiated through a two-step process: non-covalent intercalation into the DNA double helix, followed by UVA-induced covalent bond formation.

1. Intercalation (The "Dark" Reaction):

In the absence of light, TMP, being a planar molecule, inserts itself between the base pairs of the DNA helix.[2] This intercalation is a reversible process and is a prerequisite for the subsequent photochemical reactions. The affinity of TMP for DNA is influenced by factors such as sequence composition and ionic strength.[6]

2. Photoreaction and Cross-Linking:

Upon exposure to UVA radiation (typically in the 320-400 nm range), the intercalated TMP molecule becomes photoactivated.[7] This activation enables it to form covalent bonds with the 5,6-double bonds of adjacent pyrimidine residues, most notably thymine.[2][4] This photoreaction can result in two types of adducts:

-

Monoadducts: A single covalent bond is formed between the psoralen molecule and a pyrimidine base on one strand of the DNA.[4]

-

Interstrand Cross-Links (ICLs): If a second photon is absorbed by a monoadduct that is suitably positioned, the other reactive end of the psoralen molecule can react with a pyrimidine on the complementary DNA strand, creating a covalent link between the two strands.[5] This cross-linking is a critical lesion as it prevents the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.[5]

The formation of ICLs is a more severe form of DNA damage compared to monoadducts and is a major contributor to the cytotoxic effects of TMP.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound and its derivatives with DNA.

Table 1: Binding and Adduct Formation of Psoralen Derivatives

| Psoralen Derivative | DNA Source | Binding Constant (K) | Adduct Formation | Reference |

| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Calf thymus DNA | 1.5 x 10⁵ M⁻¹ | Up to 102 adducts per kilobase pair | [8] |

| 8-methoxypsoralen (8-MOP) | Calf thymus DNA | - | Occupied 10 times fewer sites than AMT | [8] |

| 8-methoxypsoralen (8-MOP) | Human cells | - | Yield of ICLs significantly lower than S59 | [9] |

| Amotosalen (S-59) | Human cells | - | 3.9 to 12.8 ICLs/10³ nucleotides (0.5 to 10.0 J/cm² UVA) | [9] |

Table 2: Psoralen Monoadduct and Interstrand Cross-link Yields

| Psoralen Derivative | Cell Type/DNA | UVA Dose | Monoadduct (MA) Yield | Interstrand Cross-link (ICL) Yield | MA:ICL Ratio | Reference |

| 8-methoxypsoralen (8-MOP) | Human cells | 0.5 to 10.0 J/cm² | 1.9-51 per 10⁶ nucleotides | Significantly lower than MAs | - | [9] |

| Amotosalen (S-59) | Human cells | 0.5 to 10.0 J/cm² | 22-215 per 10⁶ nucleotides | 3.9 to 12.8 per 10³ nucleotides | - | [9] |

| Psoralen-conjugated TFO | Synthetic duplex | Uniform | Relatively constant | Increased several-fold with increasing TFO concentration | Decreased and inverted with increasing TFO concentration | [10] |

Experimental Protocols

Protocol 1: In Vitro Psoralen Cross-Linking of DNA

This protocol outlines a general procedure for the in vitro cross-linking of purified DNA with this compound.

Materials:

-

Purified DNA (e.g., plasmid DNA, calf thymus DNA)

-

This compound (TMP) stock solution (e.g., 200 µg/mL in 100% ethanol)

-

Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM EDTA)

-

UVA light source (365 nm)

-

Ice bath

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified DNA with the desired concentration of TMP (e.g., 10 µg/mL final concentration) in the reaction buffer. Prepare a control sample without TMP.

-

Dark Incubation: Incubate the mixture in the dark for a set period (e.g., 5-15 minutes) at room temperature to allow for TMP intercalation into the DNA.

-

UVA Irradiation: Place the tube on ice to minimize heat-induced damage. Expose the sample to a 365 nm UVA light source at a fixed distance (e.g., 6 cm) for a specific duration (e.g., 15 minutes).[1] The duration of irradiation can be varied to achieve different levels of cross-linking.

-

Analysis: The extent of cross-linking can be analyzed by various methods, such as:

-

Denaturing Agarose Gel Electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked, single-stranded DNA under denaturing conditions.

-

Spectrofluorometry: The formation of monoadducts and diadducts can be monitored by changes in the fluorescence spectrum of TMP.

-

Protocol 2: Psoralen Cross-Linking in Cultured Cells

This protocol describes a general method for inducing TMP cross-linking in mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

This compound (TMP) stock solution

-

Phosphate-Buffered Saline (PBS)

-

UVA light source (365 nm)

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

TMP Treatment: Replace the culture medium with fresh medium containing the desired final concentration of TMP (e.g., 10 µg/mL).

-

Incubation: Incubate the cells with TMP for a specific time (e.g., 5-30 minutes) at 37°C in the dark to allow for cellular uptake and DNA intercalation.[1]

-

UVA Irradiation: Remove the culture medium and wash the cells with PBS. Place the culture vessel on ice and expose the cells to a 365 nm UVA light source for a predetermined time.[1] The UVA dose can be measured using a radiometer.

-

Post-Irradiation: After irradiation, replace the PBS with fresh, pre-warmed complete culture medium and return the cells to the incubator for subsequent analysis.

-

Downstream Analysis: Harvest the cells for various assays, including:

-

DNA Extraction and Analysis: Isolate genomic DNA and analyze for cross-linking using methods described in Protocol 1.

-

Cell Viability Assays: Determine the cytotoxic effects of the treatment using assays such as MTT or trypan blue exclusion.

-

Western Blotting: Analyze the activation of signaling pathways (e.g., p53 phosphorylation).

-

Signaling Pathways and Cellular Responses

The formation of TMP-induced DNA adducts, particularly interstrand cross-links, triggers a cascade of cellular responses, primarily centered around the DNA damage response (DDR) pathways.

The p53 Signaling Pathway

A key pathway activated by TMP-induced DNA damage is the p53 signaling pathway.[7] The blockage of transcription and replication by ICLs is a potent signal for the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[7] ATR, in turn, phosphorylates and activates the tumor suppressor protein p53.[7] Activated p53 can then orchestrate several cellular outcomes:

-

Cell Cycle Arrest: p53 can induce the expression of cell cycle inhibitors, such as p21, leading to arrest at the G1/S or G2/M checkpoints to allow time for DNA repair.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating the expression of pro-apoptotic proteins like Bax.[7]

The diagram below illustrates the activation of the p53 signaling pathway in response to TMP-induced DNA damage.

DNA Repair Pathways

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of psoralen adducts. The primary pathway for repairing bulky adducts like those formed by TMP is Nucleotide Excision Repair (NER). However, the repair of ICLs is more complex and involves the coordinated action of multiple pathways, including NER, Fanconi anemia (FA) pathway, and homologous recombination (HR).[4] The intricate process of ICL repair highlights the cell's robust defense against this highly toxic form of DNA damage.

The following diagram provides a simplified workflow for a psoralen cross-linking experiment in cultured cells.

Conclusion

This compound's ability to intercalate into DNA and form covalent cross-links upon UVA irradiation makes it a powerful tool for both therapeutic and research purposes. Its well-characterized mechanism of action, coupled with its potent biological effects, has led to its use in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[11][12][13] In the laboratory, TMP serves as an invaluable reagent for studying DNA repair, chromatin structure, and the cellular response to DNA damage. This guide provides a foundational understanding of the core principles of TMP intercalation and cross-linking, offering researchers and drug development professionals the necessary knowledge to effectively utilize this compound in their work. Further investigation into the nuanced cellular responses and the development of more targeted psoralen-based therapies hold promise for future advancements in medicine and molecular biology.

References

- 1. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psoralen Crosslinking In Vitro [scott-saunders.github.io]

- 6. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Trimethylpsoralen in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of trimethylpsoralen (TMP), a vital compound in photochemotherapy. Due to the limited availability of direct quantitative data for this compound, this document also incorporates and clearly distinguishes data for related psoralen (B192213) compounds, namely 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), to provide a broader context for its physicochemical properties. The guide details the aqueous solubility of these compounds and examines their stability under various environmental conditions, including light, pH, and temperature. Detailed experimental protocols for determining these parameters are provided, alongside validated analytical methods for quantification. Visual representations of experimental workflows and potential degradation pathways are included to facilitate a deeper understanding of the compound's behavior in aqueous media.

Introduction

This compound, also known as trioxsalen, is a synthetic furanocoumarin used extensively in PUVA (Psoralen + UVA) therapy for skin conditions such as vitiligo and psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability and stability in physiological environments. Understanding the solubility and stability of this compound in aqueous solutions is therefore critical for formulation development, dosage form design, and ensuring predictable clinical outcomes. This guide aims to consolidate the available technical information on these key physicochemical properties.

Solubility of this compound and Related Compounds

The aqueous solubility of psoralen derivatives is generally low, a characteristic that can present challenges in formulation.

Aqueous Solubility Data

Quantitative data on the aqueous solubility of this compound is scarce in publicly available literature. However, it is consistently reported to be "insoluble" or to have very low solubility in water.

| Compound | Solvent | Solubility | Reference |

| This compound | Water | < 0.1 mg/mL (insoluble) | [3] |

| 8-Methoxypsoralen | Water | 23 µg/mL | [4] |

| 8-Methoxypsoralen | Water | 47.6 mg/L (at 30 °C) | [4] |

Factors Affecting Solubility

Temperature: The effect of temperature on the aqueous solubility of this compound has not been extensively quantified in the reviewed literature. Generally, for most solid solutes, solubility increases with temperature.

pH: The molecular structure of this compound does not contain readily ionizable functional groups, suggesting that its aqueous solubility is likely to be independent of pH within the typical physiological range.

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical parameter, particularly given its use in photochemotherapy, which inherently involves exposure to light. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.

Photostability

As a photosensitizing agent, this compound is inherently reactive to UV light. This photoreactivity is the basis of its therapeutic action but also contributes to its degradation. Forced degradation studies under UV irradiation are essential to understand its photolytic degradation pathways.

pH and Hydrolytic Stability

The stability of this compound in aqueous solutions at different pH values and temperatures is not well-documented. Hydrolysis can be a significant degradation pathway for many pharmaceutical compounds. Given the lactone ring in the psoralen structure, it may be susceptible to hydrolysis under strongly acidic or basic conditions, although specific kinetic data are not available.

Potential Degradation Pathways

Without specific studies on this compound, potential degradation pathways can be inferred from the general chemistry of furanocoumarins. These may include:

-

Hydrolysis: Opening of the lactone ring, particularly at extreme pH values.

-

Photodegradation: Complex reactions initiated by the absorption of UVA radiation, potentially leading to dimerization, oxidation, or other structural changes.

The following diagram illustrates a hypothetical degradation pathway for a psoralen derivative, which could be relevant for this compound.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of this compound in aqueous solutions.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8][9][10]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation at a controlled temperature, followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound under the tested conditions.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength determined from the UV spectrum of this compound (e.g., around 250 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: Controlled, e.g., 25-30 °C.

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[11]

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method.[1][12][13]

Methodology:

-

Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be protected from light.

-

Thermal Degradation: Store solutions of this compound at elevated temperatures (e.g., 60°C) in the dark.

-

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[6][14]

Conclusion

This technical guide has summarized the currently available information on the aqueous solubility and stability of this compound. The compound exhibits very low aqueous solubility. While specific data on its degradation kinetics and pathways are limited, this guide provides a framework for researchers and drug development professionals to approach these critical aspects through established experimental protocols. Further research is warranted to generate comprehensive quantitative data on the solubility and stability of this compound to support its continued and improved use in clinical applications.

References

- 1. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trioxsalen - Wikipedia [en.wikipedia.org]

- 3. Trioxsalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification of degradation products of thiram in water, soil and plants using LC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]

- 10. cipac.org [cipac.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis rate constants of ATP determined in situ at elevated temperatures [pubmed.ncbi.nlm.nih.gov]

- 13. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Quantum Yield and Photoreactivity of Trimethylpsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5',8-trimethylpsoralen (TMP), a member of the furocoumarin family, is a potent photosensitizing agent with significant applications in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic efficacy is rooted in its ability to intercalate into DNA and, upon activation by UVA radiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine. This photoreactivity leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Understanding the quantitative aspects of TMP's photoreactivity, including its quantum yields for various photoprocesses and its DNA binding affinity, is crucial for optimizing therapeutic protocols and developing novel photosensitizing drugs. This guide provides a comprehensive overview of the quantum yield and photoreactivity of TMP, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Quantitative Data on Photoreactivity and Quantum Yields

The photoreactivity of trimethylpsoralen is characterized by several key quantitative parameters that govern its therapeutic and biological effects. These include its affinity for DNA, the efficiency of forming various photoproducts upon UVA irradiation, and the quantum yields of competing photophysical and photochemical processes.

| Parameter | Value | Conditions | Reference |

| DNA Binding | |||

| Dissociation Constant (Kd) for AMT | 1.5 x 105 M-1 | Calf thymus DNA | [1] |

| Photoreaction with DNA | |||

| Reaction Quantum Yield (ΦR) for photoaddition | 0.4 | AT-DNA | Diekmann et al., 2020 |

| Quantum Yield for photo-cross-linking of HMT furan-side monoadduct | 2.4 x 10-2 | Double-stranded DNA, irradiation >313 nm | |

| Triplet State Properties | |||

| Triplet State Quantum Yield (ΦT) | ~0.1 | Methanol | |

| Singlet Oxygen Generation | |||

| Quantum Yield (ΦΔ) | Not available | ||

| Photodegradation | |||

| Quantum Yield (Φdeg) | Not available |

Note: Data for aminomethyl-trimethylpsoralen (AMT) and hydroxymethyl-trimethylpsoralen (HMT), close analogs of TMP, are included where direct data for TMP is unavailable, providing valuable comparative insights. The search for a definitive DNA binding constant (Kd), singlet oxygen quantum yield (ΦΔ), and photodegradation quantum yield (Φdeg) for 4,5',8-trimethylpsoralen did not yield specific values in the reviewed literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of psoralen (B192213) photoreactivity. Below are methodologies for key experiments.

Determination of DNA Binding Constant (Dissociation Constant, Kd) by UV/Vis Titration

This method relies on the change in the UV/Vis absorption spectrum of this compound upon intercalation into DNA.

Materials:

-

4,5',8-trimethylpsoralen (TMP) stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

DNA solution of known concentration (e.g., calf thymus DNA or a synthetic oligonucleotide) in the same buffer.

-

UV/Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of solutions with a constant concentration of TMP and varying concentrations of DNA.

-

Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 280-400 nm).

-

Correct the spectra for the absorbance of DNA itself by subtracting the spectrum of a DNA solution of the same concentration without TMP.

-

Monitor the change in absorbance at a wavelength where the difference between free and intercalated TMP is significant (e.g., around 330 nm).

-

Plot the change in absorbance as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the dissociation constant (Kd). The Kd is the concentration of DNA at which half of the TMP molecules are bound.

Determination of Reaction Quantum Yield (ΦR) for Photoaddition to DNA

This protocol quantifies the efficiency of the formation of TMP-DNA adducts upon UVA irradiation.

Materials:

-

Solution of TMP and DNA of known concentrations in a suitable buffer.

-

Calibrated UVA light source with a known photon flux (e.g., an LED with a specific wavelength and power output).

-

Stirred quartz cuvette.

-

UV/Vis spectrophotometer.

-

Actinometer solution (e.g., potassium ferrioxalate) for light source calibration.

Procedure:

-

Calibrate the photon flux of the UVA light source using a chemical actinometer.

-

Place the TMP-DNA solution in the stirred quartz cuvette and record its initial UV/Vis absorption spectrum.

-

Irradiate the solution with the calibrated UVA light source for a specific period.

-

Record the UV/Vis absorption spectrum of the irradiated solution at various time intervals.

-

Calculate the number of photons absorbed by the sample at each time point using the Beer-Lambert law and the calibrated photon flux.

-

Determine the change in the concentration of TMP due to photoaddition by monitoring the decrease in its characteristic absorbance peak.

-

The reaction quantum yield (ΦR) is calculated as the number of TMP molecules that have reacted divided by the number of photons absorbed by the TMP molecules.

Analysis of TMP-DNA Photoproducts by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different photoproducts formed between TMP and DNA.

Materials:

-

Irradiated TMP-DNA sample.

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

HPLC system with a UV detector or a mass spectrometer (LC-MS).

-

A suitable reversed-phase HPLC column (e.g., C18).

-

Mobile phase solvents (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid).

-

Standards for TMP, and if available, for the expected monoadducts and cross-links.

Procedure:

-

DNA Hydrolysis: Digest the irradiated TMP-DNA sample enzymatically to release the individual nucleosides and the TMP-nucleoside adducts.

-

Sample Preparation: Centrifuge the hydrolyzed sample to remove any precipitated proteins and filter the supernatant to remove particulate matter.

-

HPLC Separation: Inject the prepared sample into the HPLC system. Use a gradient elution program with increasing concentrations of the organic solvent (e.g., acetonitrile) to separate the unreacted TMP, unmodified nucleosides, and the various TMP-DNA adducts (furan-side monoadducts, pyrone-side monoadducts, and cross-links).

-

Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength where the adducts absorb (e.g., 330 nm). For more definitive identification, couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio of the eluting peaks.

-

Quantify the different photoproducts by integrating the area under their respective peaks and comparing them to the peak areas of known standards or by using their molar extinction coefficients.

Signaling Pathways and Experimental Workflows

The photoreactivity of this compound is a multi-step process that can be visualized to better understand the sequence of events.

Caption: Photoreactivity pathway of this compound with DNA.

The diagram above illustrates the key steps in the photoreaction of TMP with DNA. The process begins with the non-covalent intercalation of the planar TMP molecule between the base pairs of the DNA double helix. Upon absorption of a UVA photon, the intercalated TMP is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived excited triplet state. This triplet state is the primary reactive species that engages in a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, on one of the DNA strands, forming a furan-side monoadduct. Absorption of a second UVA photon by the monoadduct can lead to a second cycloaddition reaction with a pyrimidine on the opposite strand, resulting in the formation of an interstrand cross-link. In parallel, the excited triplet state of free or non-productively bound TMP can transfer its energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), a highly reactive species that can cause cellular damage.

Caption: Experimental workflow for studying TMP photoreactivity.

This flowchart outlines a typical experimental workflow for investigating the photoreactivity of this compound. The process starts with the preparation of solutions containing TMP and DNA. These samples are then subjected to controlled UVA irradiation. Following irradiation, a suite of analytical techniques is employed to characterize the outcomes of the photoreaction. UV/Vis spectroscopy is used to monitor the overall reaction kinetics and to determine the DNA binding constant through titration experiments. High-performance liquid chromatography, often coupled with mass spectrometry, allows for the separation and quantification of the various photoproducts. Gel electrophoresis is a valuable tool for detecting the formation of interstrand cross-links, which retard the migration of DNA through the gel matrix. The data from these analyses are then used to calculate key parameters such as quantum yields and binding constants, and to quantify the different types of DNA damage, providing a comprehensive understanding of TMP's photoreactivity.

Conclusion

The therapeutic efficacy of 4,5',8-trimethylpsoralen is intricately linked to its photochemical and photophysical properties. A thorough understanding of its quantum yields for DNA adduct formation, triplet state population, and singlet oxygen generation, as well as its affinity for DNA, is paramount for the rational design of photochemotherapeutic strategies and the development of next-generation photosensitizers. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the photoreactivity of TMP and other furocoumarins. Further research to fill the existing gaps in the quantitative data for TMP, such as its singlet oxygen and photodegradation quantum yields and a precise DNA binding constant, will undoubtedly contribute to a more complete and predictive model of its photobiological activity.

References

Trimethylpsoralen: An In-depth Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpsoralen (TMP), also known as Trioxsalen, is a tricyclic furanocoumarin derived from plants. It is a potent photosensitizing agent used in photochemotherapy, specifically in a procedure known as PUVA (Psoralen + UVA), for the treatment of skin disorders such as psoriasis and vitiligo.[1] When activated by long-wave ultraviolet light (UVA), this compound becomes a powerful modulator of cellular processes.[2] Its therapeutic effects are primarily attributed to its ability to interact with cellular macromolecules, leading to a cascade of events that alter key biochemical pathways.[2] This technical guide provides a comprehensive overview of the biochemical pathways known to be affected by this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these effects.

DNA Damage and Repair Pathways

The most well-characterized mechanism of action of this compound involves its interaction with DNA.[2] Upon photoactivation, TMP intercalates into the DNA helix and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[2] This can result in the formation of monoadducts and, with a second photoactivation event, interstrand cross-links (ICLs).[1][2] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, thereby inhibiting cell proliferation.[2]

Quantitative Data: Inhibition of DNA Synthesis

The formation of DNA adducts by photoactivated this compound leads to a dose-dependent inhibition of DNA synthesis.

| Parameter | Value | Cell Type/System | Reference |

| Inhibition of DNA Synthesis | Dose-dependent reduction | Cultured melanoma cells | [3] |

| ICL Induction | Requires two independent photons | General mechanism | [4] |

| Transcription Inhibition | More efficient with ICLs than monoadducts | Human diploid fibroblasts | [4] |

Experimental Protocol: Psoralen-DNA Crosslinking Assay

This protocol outlines the in vitro procedure for inducing and analyzing this compound-DNA cross-links.

Materials:

-

This compound (TMP) stock solution (e.g., 200 µg/ml in 100% ethanol)

-

Calf thymus DNA or target cells

-

Phosphate-buffered saline (PBS)

-

UVA light source (365 nm)

-

Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea)

-

TBE buffer (Tris/Borate/EDTA)

-

DNA staining solution (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Incubation: Incubate the target DNA or cells with the desired concentration of TMP (e.g., 10 µg/ml) in PBS for a set period in the dark to allow for intercalation.[5]

-

UVA Irradiation: Expose the sample to UVA light (365 nm) on ice for a defined duration (e.g., 15 minutes, repeated multiple times if necessary).[5]

-

Sample Preparation for Analysis: Mix the irradiated DNA sample with an equal volume of denaturing loading buffer (e.g., formamide-based) and heat at 95°C for 5 minutes.[6]

-

Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel and run at a constant voltage.[6]

-

Visualization and Quantification: Stain the gel with a DNA stain and visualize using a gel imaging system. Cross-linked DNA will migrate slower than non-cross-linked single strands. The cross-linking efficiency can be quantified by comparing the band intensities of the cross-linked and un-cross-linked DNA.[6]

References

- 1. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Tyrosine Phosphorylation of UV-Activated EGFR by the Beta-Human Papillomavirus Type 8 E6 Leads to Papillomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA synthesis of melanoma cells by azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic analysis of retinal pigment epithelium cells after exposure to UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Localization of Trimethylpsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5',8-trimethylpsoralen (TMP), a member of the furanocoumarin family, is a potent photosensitizing agent. When combined with ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy, it is used to manage various skin disorders, most notably psoriasis and vitiligo.[1][2] The therapeutic efficacy of TMP is fundamentally dependent on its ability to enter cells, distribute to specific subcellular compartments, and upon photoactivation, form covalent bonds with macromolecules, primarily DNA.[3] This document provides a comprehensive technical overview of the cellular uptake mechanisms, subcellular distribution, and molecular interactions of trimethylpsoralen, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Cellular Uptake Mechanisms

Psoralens, as a class of planar, tricyclic compounds, readily penetrate cells.[3] The primary mechanism for the cellular entry of related psoralens, such as 8-methoxypsoralen (8-MOP), is passive diffusion. This is supported by findings that uptake is independent of temperature, does not exhibit saturation kinetics, and is proportional to the extracellular drug concentration.[4] While specific studies on TMP's uptake kinetics are less detailed, its structural similarity to 8-MOP suggests a comparable mechanism.

Upon entering the cell, psoralens have been found to bind with high affinity to specific receptor proteins, which are distinct from DNA.[1] These receptors, identified as 22,000 molecular weight proteins, are located in both the cell membrane and cytoplasmic fractions.[1] This binding is reversible until photoactivation by UVA light, which causes the psoralen (B192213) to form a permanent bond with the receptor, initiating a biological response.[1][5]

Subcellular Localization

Following cellular uptake, this compound and other psoralen analogs distribute among several subcellular compartments.

-

Nucleus : The primary target for the therapeutic action of psoralens is the cell nucleus. Once inside, these compounds intercalate into the DNA.[3] Upon UVA irradiation, they form monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine.[3] This DNA damage is a critical event that inhibits DNA replication and transcription, effectively halting cell proliferation, which is the basis for its use in treating hyperproliferative disorders like psoriasis.[3] Evidence from fluorescence microscopy and spectroscopic analysis confirms the incorporation of psoralen derivatives into the nuclei of human cells.[6]

-

Cytoplasm and Membranes : Fluorescence microscopy studies have also revealed the localization of psoralens within the cytoplasm and cellular membranes.[1] The interaction with cell membranes is a significant aspect of their biological activity. Photoactivated psoralens can form adducts with the unsaturated fatty acyl chains of phospholipids, which increases the packing and order of the lipid bilayer.[7][8] This alteration of the plasma membrane structure can directly impact signal transduction pathways.[7] Specific psoralen receptors have been identified in both membrane and cytoplasmic fractions.[1][5]

Quantitative Data

Quantitative analysis of TMP distribution is crucial for understanding its pharmacokinetics and pharmacodynamics. Studies have measured its concentration in biological samples following different administration routes.

Table 1: Concentration of this compound in Human Tissues After Oral and Topical Administration

| Sample Type | Administration Route | Number of Patients | Concentration Range | Median Value | Citation |

|---|---|---|---|---|---|

| Whole Blood | Oral | 21 | Up to 5.6 ng/mL | - | [9] |

| Whole Skin | Oral | 14 | 30 - 1250 ng/g | 85 ng/g | [9] |

| Stripped Skin | Bath (Topical) | 5 | - | 160 ng/g | [9] |

| Entire Skin | Bath (Topical) | 5 | - | 390 ng/g |[9] |

Note: Large interindividual variations in concentration were observed.[9]

Experimental Protocols

Investigating the cellular uptake and localization of TMP involves a variety of cell-based assays. Below are detailed methodologies for common experimental approaches.

Protocol: Cellular Uptake Assay by Quantification in Cell Lysate

This protocol is designed to quantify the total amount of a compound taken up by a cell population. It is adapted from general protocols for cellular uptake assays.[10][11][12]

-

Cell Seeding : Seed adherent cells (e.g., human keratinocytes, KB cells) in 24- or 96-well plates at a density that ensures 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation : Prepare stock solutions of this compound (or a radiolabeled variant like [³H]-TMP for higher sensitivity) in a suitable solvent (e.g., DMSO). Create serial dilutions in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment : Remove the culture medium from the wells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of the TMP-containing medium to each well. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation : Incubate the plate for a predetermined time course (e.g., 15 min, 30 min, 1h, 2h) at 37°C. To investigate the uptake mechanism, parallel experiments can be run at 4°C to inhibit active transport processes.

-

Termination of Uptake : To stop the uptake, aspirate the drug-containing medium and immediately wash the cells three to four times with ice-cold PBS to remove any extracellular or loosely bound compound.

-

Cell Lysis : Lyse the cells directly in the wells by adding a suitable lysis buffer (e.g., RIPA buffer, 0.2 M NaOH).[10][13] Ensure complete lysis by gentle agitation.

-

Quantification :

-

For Radiolabeled TMP : Collect the cell lysate and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

For Non-labeled TMP : Collect the lysate and quantify the concentration of TMP using analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography with mass spectrometry (GC-MS).[9][14]

-

-

Data Normalization : Determine the total protein concentration in the lysate from parallel wells using a BCA assay.[15] Normalize the amount of internalized TMP to the total protein content (e.g., ng of TMP per mg of protein) or to the cell number.

Protocol: Subcellular Localization by Fluorescence Microscopy

This protocol allows for the visualization of TMP's distribution within different cellular compartments.

-

Cell Seeding : Seed cells on sterile glass coverslips placed in 6-well plates at a density of 5 x 10⁴ cells/slip and allow them to adhere overnight.[16]

-

Treatment : Treat the cells with a fluorescent psoralen analog or with TMP, followed by staining with a fluorescent dye that binds to psoralens. Incubate for the desired time (e.g., 1 hour).

-

Organelle Staining (Optional) : To determine co-localization, incubate the cells with organelle-specific fluorescent probes (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria) according to the manufacturer's instructions.

-

Fixation : After incubation, wash the cells with PBS and fix them with an appropriate fixative, such as ice-cold 60% ethanol (B145695) or 4% paraformaldehyde, for 10-15 minutes.[16]

-

Mounting : Wash the coverslips again with PBS and mount them onto microscope slides using a suitable mounting medium.

-

Imaging : Visualize the subcellular localization of the compound using a confocal fluorescence microscope.[6][16] Capture images at appropriate excitation/emission wavelengths for the psoralen and any co-localization stains. The resulting images will show the distribution of TMP within the cell, particularly its accumulation in the nucleus, cytoplasm, or membranes.

Molecular Interactions and Signaling Pathways

The interaction of photoactivated this compound with cellular components triggers several signaling cascades that contribute to its therapeutic effects.

Inhibition of Epidermal Growth Factor (EGF) Receptor

One of the key, non-DNA-related targets of psoralens is the cell surface membrane.[5][17] Photoactivated psoralens inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[17] This is thought to occur through the binding of psoralen to its own receptor, which, upon photoactivation, leads to alterations in the EGFR, including phosphorylation.[1] This modification reduces the receptor's ability to bind EGF and inhibits its intrinsic tyrosine kinase activity, thereby disrupting normal growth factor signaling and contributing to the anti-proliferative effects of PUVA therapy.[1][17]

References

- 1. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral this compound in the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of this compound in blood and skin after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylpsoralen Derivatives and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethylpsoralen (TMP) and its derivatives, a class of furocoumarins with significant applications in photochemotherapy. This document details their chemical properties, synthesis, and biological activities, with a focus on their use in the treatment of skin disorders such as vitiligo and psoriasis. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of select derivatives and for the assessment of their phototoxicity are provided. Furthermore, this guide illustrates the key signaling pathways involved in the therapeutic mechanism of action of these compounds using Graphviz diagrams.

Introduction

Psoralens are a class of naturally occurring furocoumarins that exhibit photosensitizing properties.[1] this compound (TMP), also known as trioxsalen, is a synthetic derivative of psoralen (B192213).[2][3] Like other psoralens, TMP can intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine (B1678525) bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[2][4] This ability to induce DNA damage is the basis of its therapeutic application in PUVA (Psoralen + UVA) therapy for skin conditions characterized by hyperproliferation of cells, such as psoriasis, and for repigmentation in vitiligo.[2][5]

The core structure of psoralen consists of a furan (B31954) ring fused with a coumarin (B35378) moiety.[1] Modifications to this parent structure, particularly the addition of methyl groups to form this compound, and further derivatization at various positions, can significantly alter the compound's photoreactivity, solubility, and biological activity.[6][7] This guide will delve into the chemical and physical properties of TMP and its key derivatives, providing a technical resource for researchers in the field.

Chemical and Physical Properties

The chemical and physical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents. Key properties are summarized in the tables below.

Physicochemical Properties

This table provides a summary of the key physicochemical properties of this compound and some of its derivatives.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Calculated logP |

| This compound (Trioxsalen) | 2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₄H₁₂O₃ | 228.24 | 234.5 | Insoluble in water; Soluble in DMSO (50 mg/mL), Dichloromethane | 2.68 |

| 4'-Aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) | 4'-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₅H₁₅NO₃ | 257.28 | Not available | Improved water solubility | Not available |

| 4'-Hydroxymethyl-4,5',8-trimethylpsoralen | 4'-(hydroxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₅H₁₄O₄ | 258.27 | Not available | Not available | Not available |

| 8-Methoxypsoralen (8-MOP) | 9-methoxy-7H-furo[3,2-g]chromen-7-one | C₁₂H₈O₄ | 216.19 | 145-148 | Sparingly soluble in water; Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~1 mg/mL) | 2.02 |

| 5-Methoxypsoralen (5-MOP) | 4-methoxy-7H-furo[3,2-g]chromen-7-one | C₁₂H₈O₄ | 216.19 | Not available | Not available | Not available |

Table 1: Physicochemical Properties of this compound and its Derivatives. [1][8][9][10][11][12][13][14]

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Key Data |

| UV-Vis (in DMSO) | λmax: 246, 290, 331 nm |

| ¹H NMR (in CDCl₃) | δ (ppm): 2.4-2.6 (9H, m, CH₃), 6.3 (1H, s, C₃-H) |

| ¹³C NMR | Data not readily available in searched literature. |

| Mass Spectrometry (LC-ESI-QFT) | Precursor Adduct [M+H]⁺: m/z 229.08556Major Fragments: m/z 142.07755, 230.08975, 173.09604, 129.06984 |

Table 2: Spectroscopic Data for this compound. [10][15][16][17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and for assessing their phototoxicity.

Synthesis of this compound Derivatives

This protocol is adapted from a patented synthesis method.[1]

Materials:

-

4,5',8-Trimethylpsoralen (Trioxsalen)

-

Glacial acetic acid

-

Chloromethyl methyl ether

-

Ice

Procedure:

-

Dissolve 659 mg of 4,5',8-trimethylpsoralen in 75 ml of glacial acetic acid with gentle warming.

-

Cool the solution to room temperature.

-

Add 5 ml of chloromethyl methyl ether to the solution.

-

Let the reaction mixture stand for 24 hours at room temperature.

-

Add another 5 ml of chloromethyl methyl ether and let it stand for an additional 48 hours.

-

Cool the reaction vessel in an ice bath for 12 hours to precipitate the product.

-

Separate the white precipitate by filtration.

-

Recrystallize the crude product from acetonitrile to obtain pure 4'-chloromethyl-4,5',8-trimethylpsoralen.

This protocol describes the conversion of the chloromethyl derivative to the aminomethyl derivative.[18]

Materials:

-

4'-Chloromethyl-4,5',8-trimethylpsoralen

-

Potassium phthalimide (B116566)

-

Dimethylformamide (DMF)

-

Hydrazine (B178648) hydrate (B1144303) (85% in water)

-

95% Ethanol

-

0.1N Sodium hydroxide (B78521) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of 4'-N-Phthalimidomethyl-4,5',8-trimethylpsoralen:

-

React 4'-chloromethyl-4,5',8-trimethylpsoralen with potassium phthalimide in DMF.

-

Isolate the 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen intermediate.

-

-

Hydrazinolysis:

-

Take 848 mg of 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen, 0.5 ml of hydrazine hydrate (85% in water), and 100 ml of 95% ethanol.

-

Reflux the mixture for 4 hours.

-

Add another 0.5 ml of hydrazine hydrate solution and continue refluxing for 2 hours.

-

Monitor the reaction completion using thin-layer chromatography.

-

-

Work-up and Purification:

-

Evaporate the ethanol.

-

Take up the residue in 200 ml of 0.1N sodium hydroxide solution.

-

Extract the aqueous solution with multiple portions of chloroform.

-

Combine the chloroform extracts and evaporate the solvent to obtain crude 4'-aminomethyl-4,5',8-trimethylpsoralen.

-

-

Salt Formation:

-

Dissolve the crude product in an appropriate solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

-

Filter and dry the precipitate to obtain 4'-aminomethyl-4,5',8-trimethylpsoralen hydrochloride.

-

Phototoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[8][15][19][20]

Materials:

-

96-well cell culture plates

-

Adherent cell line (e.g., HaCaT keratinocytes)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

UVA light source (365 nm)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the diluted compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

-

-

UVA Irradiation:

-

Incubate the plate for a predetermined time (e.g., 1 hour) to allow for drug uptake.

-

Expose the plate to a specific dose of UVA light (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a control for "dark toxicity".

-

-

Incubation:

-

After irradiation, incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.